molecular formula C12H10FN3O B215319 2-(3-Fluoroanilino)nicotinamide

2-(3-Fluoroanilino)nicotinamide

Cat. No. B215319
M. Wt: 231.23 g/mol
InChI Key: QYIHDPWCKNIVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoroanilino)nicotinamide is a chemical compound that has gained increasing interest in scientific research due to its potential therapeutic applications. It belongs to the class of nicotinamide adenine dinucleotide (NAD+) analogs and has been shown to modulate NAD+ metabolism in cells.

Mechanism of Action

The mechanism of action of 2-(3-Fluoroanilino)nicotinamide involves the modulation of NAD+ metabolism in cells. It has been shown to increase NAD+ levels in cells, which activates sirtuins and promotes cellular energy metabolism, DNA repair, and stress response. Additionally, it has been reported to inhibit PARP enzymes, which are involved in DNA repair and cell death.
Biochemical and Physiological Effects:
2-(3-Fluoroanilino)nicotinamide has been shown to have various biochemical and physiological effects in cells and animal models. It has been reported to increase NAD+ levels, activate sirtuins, promote cellular energy metabolism, and enhance DNA repair. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative disorders and improve glucose metabolism in animal models of metabolic disorders.

Advantages and Limitations for Lab Experiments

2-(3-Fluoroanilino)nicotinamide has several advantages for lab experiments, such as its ability to modulate NAD+ metabolism and activate sirtuins. It can be used to study the role of NAD+ metabolism in various cellular processes and diseases. However, it also has some limitations, such as its potential toxicity at high concentrations and the need for specific conditions for its synthesis and purification.

Future Directions

There are several future directions for the research on 2-(3-Fluoroanilino)nicotinamide. One potential direction is to study its therapeutic potential in various diseases such as cancer, neurodegenerative disorders, and metabolic disorders. Additionally, further research is needed to elucidate its mechanism of action and its effects on various cellular processes. Furthermore, the development of more efficient synthesis methods and purification techniques can facilitate its use in lab experiments and potential clinical applications.
In conclusion, 2-(3-Fluoroanilino)nicotinamide is a promising compound for scientific research due to its potential therapeutic applications and its ability to modulate NAD+ metabolism and activate sirtuins. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations for clinical applications.

Synthesis Methods

The synthesis of 2-(3-Fluoroanilino)nicotinamide involves the reaction of 3-fluoroaniline with nicotinamide in the presence of a catalyst. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

2-(3-Fluoroanilino)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and metabolic disorders. It has been shown to modulate NAD+ metabolism in cells, which plays a critical role in cellular energy metabolism, DNA repair, and aging. Additionally, it has been reported to activate sirtuins, a class of enzymes that regulate various cellular processes such as gene expression, metabolism, and stress response.

properties

Product Name

2-(3-Fluoroanilino)nicotinamide

Molecular Formula

C12H10FN3O

Molecular Weight

231.23 g/mol

IUPAC Name

2-(3-fluoroanilino)pyridine-3-carboxamide

InChI

InChI=1S/C12H10FN3O/c13-8-3-1-4-9(7-8)16-12-10(11(14)17)5-2-6-15-12/h1-7H,(H2,14,17)(H,15,16)

InChI Key

QYIHDPWCKNIVLP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC2=C(C=CC=N2)C(=O)N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=C(C=CC=N2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.